Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, ]. It exhibits no agonist activity on its own but potentiates the effects of mGluR5 agonists like glutamate, quisqualate, and (R,S)-3,5-dihydroxyphenylglycine (DHPG) [, ]. CPPHA does not affect the binding of [3H]quisqualate to mGluR5 nor does it interact with the MPEP allosteric site on mGluR5 []. It demonstrates a unique mechanism of action compared to other mGluR5 PAMs like 3,3′-difluorobenzaldazine (DFB) [, ].
Relevance: While structurally distinct from 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide, DFB is discussed alongside CPPHA as a functionally similar mGluR5 PAM []. This comparison highlights the diversity of chemical structures capable of modulating mGluR5 activity and underscores the potential for compounds with different scaffolds, like our target compound, to exert similar pharmacological effects.
Compound Description: CDPPB is a positive allosteric modulator of mGluR5 []. It exhibits low potency, limiting its usefulness in native preparations []. Research suggests that CDPPB and its analogs bind to the MPEP site on mGluR5, and their binding affinities correlate with their potency as mGluR5 potentiators [].
Relevance: While structurally different from 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide, the discussion of CDPPB and its analogs provides valuable insight into the structure-activity relationship of mGluR5 PAMs that interact with the MPEP site []. Understanding how modifications to the CDPPB scaffold affect binding affinity and potency could offer insights into the design and development of novel mGluR5 PAMs, potentially including those with structural motifs similar to our target compound.
Compound Description: VU-29 is a highly potent analog of CDPPB, acting as a selective positive allosteric modulator of mGluR5 []. It demonstrates selectivity for mGluR5 over mGluR1 in rat midbrain neurons [].
Relevance: VU-29, as a highly potent CDPPB analog, further emphasizes the potential for structural modifications to influence the potency and selectivity of mGluR5 PAMs []. This knowledge could guide the exploration of structural analogs of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide to identify compounds with enhanced potency or altered selectivity profiles for mGluR5.
Compound Description: NCFP is a potent and efficacious mGlu5 PAM derived from the CPPHA series []. It binds to the CPPHA site on mGlu5, potentiating mGlu5-mediated responses in both recombinant and native systems []. Compared to CPPHA, NCFP displays greater mGlu5 subtype selectivity, making it more suitable for studying mGlu5 in the central nervous system [].
VU0001850 & VU0040237
Compound Description: These compounds represent a novel benzamide scaffold discovered through high-throughput screening for mGlu5 PAM activity []. VU0001850 exhibits an EC50 of 1.3 μM with 106% GluMax, while VU0040237 demonstrates an EC50 of 350 nM and 84% GluMax []. These compounds, alongside CPPHA, do not appear to interact with the MPEP allosteric site on mGlu5 based on radioligand binding studies [].
Relevance: Although structurally distinct from 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide, the identification of VU0001850 and VU0040237 as novel mGlu5 PAMs with a distinct benzamide scaffold [] underscores the diversity of chemical structures capable of modulating mGluR5 activity. This finding suggests that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide, despite belonging to a different structural class, might also possess mGluR5 PAM activity or could serve as a starting point for the development of novel mGluR5 modulators.
VU0357121
Compound Description: Through iterative parallel synthesis based on the VU0001850 and VU0040237 benzamide scaffold, VU0357121 was developed, displaying enhanced mGlu5 PAM activity with an EC50 of 33 nM and 92% GluMax []. This compound, along with related analogs, suggests binding to an uncharacterized allosteric site on mGlu5 distinct from both the MPEP site and the CPPHA site [].
Relevance: The discovery of VU0357121 and its interaction with a novel allosteric site on mGlu5 different from both the MPEP and CPPHA sites [] suggests the existence of multiple potential binding sites for allosteric modulators on this receptor. This finding broadens the possibilities for discovering structurally diverse mGlu5 modulators, including those with scaffolds similar to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide. Investigating the potential interaction of our target compound with these distinct allosteric sites could reveal novel pharmacological activities and therapeutic applications.
VU0365396
Compound Description: VU0365396 represents the first identified neutral allosteric ligand (NAL) for mGlu5 that does not bind to the MPEP site [].
Relevance: The identification of VU0365396 as a non-MPEP site NAL highlights the complexity of allosteric modulation of mGlu5 and suggests the existence of additional allosteric sites beyond the well-characterized MPEP site []. This finding encourages the exploration of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide for potential interactions with these novel allosteric sites, opening up possibilities for uncovering previously unknown pharmacological profiles and therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.